ethyl [2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate
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Overview
Description
Ethyl [2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate is a complex organic compound that features a pyridine ring and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and oxadiazole precursors. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the reagents used.
Scientific Research Applications
Ethyl [2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers may investigate its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl [2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate involves its interaction with molecular targets in biological systems. This may include binding to enzymes or receptors, thereby modulating their activity. The specific pathways involved depend on the biological context and the compound’s structure.
Comparison with Similar Compounds
Ethyl [2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate can be compared with other similar compounds, such as:
Pyridine derivatives: These compounds share the pyridine ring structure and may have similar chemical properties.
Oxadiazole derivatives: These compounds contain the oxadiazole ring and may exhibit similar reactivity.
Other heterocyclic compounds: Compounds with different heterocyclic rings may be compared to highlight the unique features of this compound.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c1-2-23-13(21)10-20-9-3-4-12(16(20)22)15-18-14(19-24-15)11-5-7-17-8-6-11/h3-9H,2,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTKKJPKVOOCSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC=C(C1=O)C2=NC(=NO2)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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